molecular formula C24H21ClN4O5 B12360453 [2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate

[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate

Cat. No.: B12360453
M. Wt: 480.9 g/mol
InChI Key: VDJUGOBNCFZJIX-UHFFFAOYSA-N
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Description

The compound [2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate is a complex organic molecule that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidinyl group, an imidazoindole core, and a carbamate linkage. These structural features contribute to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate typically involves multiple steps, including the formation of the imidazoindole core, the introduction of the piperidinyl group, and the final carbamate formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

    Formation of the Imidazoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using a catalyst such as palladium or copper.

    Introduction of the Piperidinyl Group: This can be achieved through nucleophilic substitution reactions, where the piperidinyl group is introduced to the imidazoindole core.

    Carbamate Formation: The final step involves the reaction of the intermediate with N-(3-chloro-4-methylphenyl)isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the imidazoindole core, potentially leading to the formation of reduced imidazoindole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the carbamate and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazoindole compounds. Substitution reactions can lead to various substituted derivatives with potential modifications at the carbamate or piperidinyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a modulator of specific biological pathways. Its ability to interact with proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent for treating various diseases. Its unique structure and biological activity make it a candidate for drug development, especially in the areas of oncology and immunology.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione]
  • [2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione]

Uniqueness

Compared to similar compounds, [2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate stands out due to its unique imidazoindole core and carbamate linkage. These structural features contribute to its distinct biological activity and potential therapeutic applications. Additionally, the presence of the piperidinyl group and the specific substitution pattern further enhance its reactivity and versatility in chemical reactions.

Properties

Molecular Formula

C24H21ClN4O5

Molecular Weight

480.9 g/mol

IUPAC Name

[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate

InChI

InChI=1S/C24H21ClN4O5/c1-13-2-4-16(10-18(13)25)26-23(32)34-12-14-3-5-19-15(8-14)9-17-11-28(24(33)29(17)19)20-6-7-21(30)27-22(20)31/h2-5,8-10,20H,6-7,11-12H2,1H3,(H,26,32)(H,27,30,31)

InChI Key

VDJUGOBNCFZJIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)N4C(=C3)CN(C4=O)C5CCC(=O)NC5=O)Cl

Origin of Product

United States

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